4-Hexylbenzoic acid methyl ester 4-Hexylbenzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 38409-63-1
VCID: VC14429677
InChI: InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

4-Hexylbenzoic acid methyl ester

CAS No.: 38409-63-1

Cat. No.: VC14429677

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

4-Hexylbenzoic acid methyl ester - 38409-63-1

Specification

CAS No. 38409-63-1
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name methyl 4-hexylbenzoate
Standard InChI InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3
Standard InChI Key RTTGTHPEVMEHEK-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

4-Hexylbenzoic acid methyl ester, systematically named methyl 4-hexylbenzoate, consists of a benzoic acid backbone substituted with a hexyl group at the para position and a methyl ester group at the carboxylic acid terminus. The hexyl chain (C6H13-\text{C}_6\text{H}_{13}) contributes to the compound’s hydrophobic character, while the ester moiety (COOCH3-\text{COOCH}_3) enhances its reactivity in transesterification and hydrolysis reactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number38409-63-1
IUPAC NameMethyl 4-hexylbenzoate
Molecular FormulaC14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2}
Molecular Weight220.31 g/mol
SMILES NotationCCCCCCC1=CC=C(C=C1)C(=O)OC
InChIKeyRTTGTHPEVMEHEK-UHFFFAOYSA-N

The structural conformation of the compound has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic peaks corresponding to the aromatic protons (6.8–7.9 ppm in 1H^1\text{H}-NMR) and ester carbonyl stretching (1720–1740 cm1^{-1} in IR).

Synthesis and Manufacturing

Esterification Methodology

The primary synthesis route involves the acid-catalyzed esterification of 4-hexylbenzoic acid with methanol. Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA) is typically employed to protonate the carboxylic acid, facilitating nucleophilic attack by methanol and subsequent water elimination. The reaction proceeds as follows:

4-Hexylbenzoic acid+CH3OHH+4-Hexylbenzoic acid methyl ester+H2O\text{4-Hexylbenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{4-Hexylbenzoic acid methyl ester} + \text{H}_2\text{O}

Table 2: Optimization Parameters for Esterification

ParameterOptimal Condition
Catalyst Concentration2–5% (v/v) H2SO4\text{H}_2\text{SO}_4
Reaction Temperature60–80°C (reflux)
Reaction Time4–6 hours
Yield85–92%

Recent advancements in catalysis, such as N-doped cobalt nanoparticles, have demonstrated improved efficiency in similar esterification reactions, reducing side products and enhancing reaction rates.

Alternative Synthetic Routes

While esterification remains dominant, palladium-catalyzed coupling reactions have been explored for derivatization. For instance, vinylation of methyl 4-bromo-2-methylbenzoate (a structural analog) using potassium vinylfluoroborate under palladium catalysis highlights potential pathways for functionalizing the aromatic ring .

Physical and Chemical Properties

TechniqueKey Observations
1H^1\text{H}-NMRδ 0.88 (t, 3H, hexyl CH3_3), δ 3.90 (s, 3H, OCH3_3), δ 7.25–8.10 (m, 4H, aromatic)
IR Spectroscopy1725 cm1^{-1} (C=O stretch), 1270 cm1^{-1} (C-O ester)
Mass Spectrometrym/z 220.31 (M+^+)

Reactivity and Stability

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-hexylbenzoic acid and methanol. Transesterification with higher alcohols (e.g., ethanol) is feasible via base-catalyzed mechanisms.

Applications in Advanced Materials

Liquid Crystal Technology

The compound’s mesomorphic properties enable its use in nematic and smectic liquid crystal phases, which are critical for display technologies and optical devices. The hexyl chain promotes molecular alignment under electric fields, enhancing electro-optic responsiveness.

Polymer Science

As a plasticizer, 4-hexylbenzoic acid methyl ester improves the flexibility of polyvinyl chloride (PVC) and other thermoplastics by reducing intermolecular forces between polymer chains.

Research Advancements and Innovations

Catalytic Studies

Recent investigations into N-doped cobalt nanoparticles have demonstrated their efficacy in esterification reactions, achieving >90% conversion rates under mild conditions. These catalysts offer sustainability advantages over traditional acid catalysts.

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